molecular formula C42H38Br2P2 B14253853 Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide CAS No. 380601-35-4

Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide

Cat. No.: B14253853
CAS No.: 380601-35-4
M. Wt: 764.5 g/mol
InChI Key: SDPKPHFIWYJCFZ-UHFFFAOYSA-L
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Description

Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide is a quaternary phosphonium salt. This compound is characterized by its unique structure, which includes a 2-cyclohexene-1,4-diyl backbone linked to two triphenylphosphonium groups, with bromide ions as counterions. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide can be synthesized through a one-step alkylation reaction. The process involves the reaction of triphenylphosphine with 1,4-dibromobutane in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield new phosphonium halides, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide exerts its effects involves its ability to interact with various molecular targets. The phosphonium group can facilitate the transfer of reactants across cell membranes, enhancing the efficiency of biochemical reactions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonium, ethane-1,2-diylbis[triphenyl-, dibromide
  • Phosphonium, propane-1,3-diylbis[triphenyl-, dibromide
  • Phosphonium, butane-1,4-diylbis[triphenyl-, dibromide

Uniqueness

Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide is unique due to its 2-cyclohexene-1,4-diyl backbone, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and makes it suitable for specialized applications, such as phase-transfer catalysis and antimicrobial activity .

Properties

CAS No.

380601-35-4

Molecular Formula

C42H38Br2P2

Molecular Weight

764.5 g/mol

IUPAC Name

triphenyl-(4-triphenylphosphaniumylcyclohex-2-en-1-yl)phosphanium;dibromide

InChI

InChI=1S/C42H38P2.2BrH/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40;;/h1-31,33,41-42H,32,34H2;2*1H/q+2;;/p-2

InChI Key

SDPKPHFIWYJCFZ-UHFFFAOYSA-L

Canonical SMILES

C1CC(C=CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]

Origin of Product

United States

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